molecular formula C9H13ClN5OP B14743525 Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- CAS No. 2800-92-2

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)-

Cat. No.: B14743525
CAS No.: 2800-92-2
M. Wt: 273.66 g/mol
InChI Key: RHOSUYHWZMYQSV-UHFFFAOYSA-N
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Description

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group, aziridine rings, and a chlorinated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- typically involves multiple steps:

    Formation of the Aziridine Rings: Aziridines can be synthesized through the reaction of amines with epoxides or by the cyclization of haloamines.

    Attachment of the Phosphinic Amide Group: This step often involves the reaction of a phosphinic acid derivative with an amine.

    Incorporation of the Chlorinated Pyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a chlorinated pyrimidine reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the pyrimidine ring with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution can produce various substituted pyrimidines.

Scientific Research Applications

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Employed as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The aziridine rings can act as alkylating agents, forming covalent bonds with nucleophilic sites on biomolecules. The chlorinated pyrimidine moiety may interact with specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phosphinic amide derivatives: Compounds with similar phosphinic amide groups.

    Aziridine-containing compounds: Molecules featuring aziridine rings.

    Chlorinated pyrimidines: Compounds with chlorinated pyrimidine rings.

Uniqueness

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

2800-92-2

Molecular Formula

C9H13ClN5OP

Molecular Weight

273.66 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-6-chloro-2-methylpyrimidin-4-amine

InChI

InChI=1S/C9H13ClN5OP/c1-7-11-8(10)6-9(12-7)13-17(16,14-2-3-14)15-4-5-15/h6H,2-5H2,1H3,(H,11,12,13,16)

InChI Key

RHOSUYHWZMYQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NP(=O)(N2CC2)N3CC3

Origin of Product

United States

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